3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid
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Overview
Description
- It consists of a benzoic acid core with an acetamido group and a chlorinated phenoxy side chain.
- CBA has been studied for its potential applications in various fields due to its unique structure.
3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid: , is a chemical compound with the molecular formula CHClNO.
Preparation Methods
Synthetic Routes: The synthesis of CBA involves several steps. One common approach is the reaction of 3-amino-4-chlorobenzoic acid with 4-chloro-3-methylphenol, followed by acetylation of the amino group.
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: While CBA is not widely produced industrially, it serves as a valuable research tool.
Chemical Reactions Analysis
Reactivity: CBA can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: CBA serves as a model compound for studying carboxylic acids and their reactivity.
Biology: Researchers explore its effects on cellular processes, including ion channels and transporters.
Medicine: Investigations into CBA’s potential therapeutic applications are ongoing.
Industry: Although not widely used in industry, CBA’s unique structure may inspire novel drug design.
Mechanism of Action
- CBA’s mechanism of action is context-dependent. It may interact with ion channels, transporters, or other cellular components.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: CBA likely affects cellular signaling pathways related to ion homeostasis.
Comparison with Similar Compounds
Uniqueness: CBA’s combination of an acetamido group, benzoic acid core, and chlorinated phenoxy side chain distinguishes it from related compounds.
Similar Compounds: Other related compounds include 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid and acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester .
Properties
CAS No. |
649773-74-0 |
---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-10-7-13(5-6-14(10)17)22-9-15(19)18-12-4-2-3-11(8-12)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
PKJWUKLFUFFSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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